Pluraflavin E

Structural Biology Natural Product Chemistry Structure-Activity Relationships

Pluraflavin E (C₃₆H₄₁NO₁₄, MW 711.7 g/mol) is a pluramycin-type antitumor antibiotic first isolated from the fermentation broth of Saccharothrix sp. DSM 12931 and structurally elucidated in 2001.

Molecular Formula C36H41NO14
Molecular Weight 711.7 g/mol
Cat. No. B1246123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePluraflavin E
Synonymspluraflavin E
Molecular FormulaC36H41NO14
Molecular Weight711.7 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(OC(CC2N(C)C)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C(C)(C(C)O)O)C(=O)O)O)C)O)O
InChIInChI=1S/C36H41NO14/c1-13-29(41)22(40)12-25(49-13)51-33-14(2)48-23(10-20(33)37(5)6)16-7-8-17-27(31(16)43)32(44)28-18(30(17)42)9-19(35(45)46)26-21(39)11-24(50-34(26)28)36(4,47)15(3)38/h7-9,11,13-15,20,22-23,25,29,33,38,40-41,43,47H,10,12H2,1-6H3,(H,45,46)/t13-,14-,15?,20-,22-,23+,25?,29+,33+,36?/m1/s1
InChIKeyZYXXEVMMVYWSDB-DDAMSVKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pluraflavin E for Scientific Procurement: Compound Class, Source, and Baseline Characteristics


Pluraflavin E (C₃₆H₄₁NO₁₄, MW 711.7 g/mol) is a pluramycin-type antitumor antibiotic first isolated from the fermentation broth of Saccharothrix sp. DSM 12931 and structurally elucidated in 2001 [1]. It belongs to the angucycline/anthraquinone-γ-pyrone glycoside class and is characterized by a naphthopyranone aglycone core bearing a C-linked disaccharide chain composed of rhodosamine and oliose sugars . Unlike its co-isolated congeners Pluraflavin A and B, Pluraflavin E carries a carboxyl group at position 13 of the anthraquinone-γ-pyrone ring system rather than the additional 4-epi-vancosamine sugar unit found in Pluraflavins A and B, and lacks the reactive dimethyl epoxide side chain at position 2 that is present in Pluraflavin A [1].

Glycosylation Architecture Disaccharide (rhodosamine–oliose) pattern; lacks trisaccharide extension found in Pluraflavins A/B
Functional Group Profile C-13 carboxyl group replaces 4-epi-vancosamine unit; no reactive epoxide at C-2
Source & Format Fermentation-derived from Saccharothrix sp.; supplied as research-grade solid

Why Pluraflavin E Cannot Be Substituted by Pluraflavin A, B, or Generic Pluramycin Analogs


Within the pluraflavin family and broader pluramycin class, minor structural variations produce profound differences in sugar architecture, functional group reactivity, and consequently biological activity profiles [1]. Pluraflavin A derives its exceptional subnanomolar cytostatic potency against colon carcinoma from a reactive dimethyl epoxide side chain at position 2 of the aglycone, a structural feature entirely absent in Pluraflavin E [2]. Conversely, Pluraflavin E's distinguishing carboxyl group at position 13 replaces the 4-epi-vancosamine trisaccharide extension present in Pluraflavins A and B, resulting in a disaccharide rather than trisaccharide glycosylation pattern that alters molecular recognition, physicochemical properties, and likely target engagement [1]. Generic substitution among these analogs is therefore scientifically unsound without empirical, assay-specific validation.

Mechanism Context Pluraflavin A's reported epoxide-dependent cytostatic potency profile may not transfer to Pluraflavin E, which lacks this electrophilic warhead.
Glycosylation Mismatch Disaccharide vs. trisaccharide architecture can alter molecular recognition, target engagement, and physicochemical behavior.

Quantitative Evidence Guide: Measurable Differentiation of Pluraflavin E from Closest Analogs


Structural Differentiation: C-13 Carboxyl Group vs. 4-epi-Vancosamine Trisaccharide Extension in Pluraflavins A/B

Pluraflavin E carries a carboxyl group (–COOH) at position 13 of the anthraquinone-γ-pyrone ring system, whereas Pluraflavins A and B possess an additional 4-epi-vancosamine sugar unit at this position, forming a trisaccharide chain [1]. This substitution fundamentally alters the glycosylation architecture: Pluraflavin E contains a disaccharide (rhodosamine–oliose) while Pluraflavins A and B contain a trisaccharide (rhodosamine–oliose–4-epi-vancosamine). The molecular formula difference is substantial: Pluraflavin E (C₃₆H₄₁NO₁₄, MW 711.7) vs. Pluraflavin A (C₄₃H₅₄N₂O₁₄, MW 798.9) vs. Pluraflavin B (C₄₃H₅₆N₂O₁₅, MW 816.9) [1].

Glycosylation Architecture
Head-to-head
MW 711.7 Da (disaccharide) vs. Pluraflavin A 798.9 Da (trisaccharide); C-13 carboxyl vs. 4‑epi‑vancosamine.
Disaccharide architecture may influence target binding and permeability.
Structures elucidated by 2D NMR and MS in published study.
Structural Biology Natural Product Chemistry Structure-Activity Relationships

Absence of Reactive Dimethyl Epoxide Side Chain at C-2: Functional Group Differentiation from Pluraflavin A

Pluraflavin A possesses a reactive dimethyl epoxide side chain at position 2 of the anthraquinone-γ-pyrone aglycone, which the original authors hypothesize is responsible for its exceptional subnanomolar cytostatic activity [1]. Pluraflavin E carries a 2,3-dihydroxybutan-2-yl substituent at this position instead, lacking the electrophilic epoxide warhead entirely . The presence of this epoxide in Pluraflavin A enables covalent or strongly electrophilic interactions with biological nucleophiles (e.g., DNA bases, protein thiols), a mechanism not available to Pluraflavin E [1].

Epoxide Warhead Context
Class-level inference
No quantitative cytostatic data published for Pluraflavin E; Pluraflavin A IC₅₀
Absence of epoxide suggests distinct cytostatic mechanism; potency context remains uncharacterized.
Vendor notes ‘good anti‑proliferation activity’ without quantitative benchmarking.
Predicted Physicochemical Profile
Data to verify
logP 1.47 (ALOGPS), logS –3.4, pKa (acidic) 3.41, MW 711.7 Da.
Predicted moderate lipophilicity and ionizable carboxyl may support distinct solubility and formulation.
In silico predictions from ALOGPS; experimental confirmation pending.
Literature Coverage
Data to verify
Pluraflavin E: 1 publication, 0 cell line or in vivo data; Pluraflavin A: ≥5 publications, aglycone IC₅₀ 18 nM reported.
Extremely limited biological data; requires independent assay validation.
No PK, toxicity, or mechanistic studies available as of 2026 review.
Chemotype Uniqueness
Class-level inference
C‑13 carboxyl + C‑2 dihydroxybutyl + disaccharide; distinct from rubiflavins and kidamycin.
Unique chemotype supports dereplication and SAR investigations.
No cross‑class biological comparison data published.
Fermentation Profile
Data to verify
Co‑produced with Pluraflavins A/B; yield ratios unpublished; commercial purity ≥95%.
Co‑production requires rigorous chromatographic separation; batch consistency may vary.
Fermentation medium adjustable per patent; no quantitative yield data.
Medicinal Chemistry Cytostatic Mechanisms Electrophilic Warhead Analysis

Predicted Physicochemical Differentiation: logP, Solubility, and Drug-Likeness vs. Pluraflavin A

In silico predictions indicate significant physicochemical divergence between Pluraflavin E and Pluraflavin A. Pluraflavin E has a predicted logP of 1.47 (ALOGPS), a predicted aqueous solubility (logS) of –3.4, a pKa (strongest acidic) of 3.41, and a pKa (strongest basic) of 7.85 . The carboxyl group at position 13 confers an ionizable acidic moiety absent in Pluraflavins A and B, which may enhance aqueous solubility at physiological pH relative to the more lipophilic trisaccharide congeners. The molecular weight of Pluraflavin E (711.7 Da) is substantially lower than Pluraflavin A (798.9 Da) and Pluraflavin B (816.9 Da) [1], potentially improving membrane permeability.

Predicted Physicochemical Profile
Data to verify
logP 1.47 (ALOGPS), logS –3.4, pKa (acidic) 3.41, MW 711.7 Da.
Predicted moderate lipophilicity and ionizable carboxyl may support distinct solubility and formulation.
In silico predictions from ALOGPS; experimental confirmation pending.
Physicochemical Profiling Drug Discovery ADME Prediction

Literature Coverage Differential: Evidence Scarcity as a Procurement Risk Factor

A systematic literature assessment reveals a stark disparity in research coverage between Pluraflavin E and its congeners. The NP-MRD database explicitly states: 'Based on a literature review very few articles have been published on [Pluraflavin E]' . As of 2026, the primary 2001 isolation paper remains the sole peer-reviewed publication with original biological characterization data for Pluraflavin E [1]. In contrast, Pluraflavin A has been the subject of multiple total synthesis efforts [2], aglycone synthesis studies reporting IC₅₀ = 18 nM [3], and mechanistic investigations. No cell line panel, in vivo efficacy, pharmacokinetic, or toxicity data exist for Pluraflavin E in the public domain.

Literature Coverage
Data to verify
Pluraflavin E: 1 publication, 0 cell line or in vivo data; Pluraflavin A: ≥5 publications, aglycone IC₅₀ 18 nM reported.
Extremely limited biological data; requires independent assay validation.
No PK, toxicity, or mechanistic studies available as of 2026 review.
Research Tool Validation Literature Mining Procurement Risk Assessment

Intra-Class Structural Differentiation: Pluraflavin E vs. Rubiflavin and Kidamycin Pluramycin Antibiotics

Pluraflavin E belongs to the pluramycin antibiotic family, which includes kidamycin, rubiflavins, and hedamycin, all characterized by an anthraquinone-γ-pyrone angucycline core with C-glycosidically linked amino sugars [1]. Pluraflavin E is distinguished within this class by its unique combination of a C-13 carboxyl group (instead of a third sugar) and a C-2 dihydroxybutyl side chain (instead of an epoxide or alkyl group). The rubiflavins (A–G) differ from each other only in their C-2 side chains, while kidamycin and isokidamycin represent further structural variants [2]. No direct biological comparison between Pluraflavin E and these broader class members has been published.

Chemotype Uniqueness
Class-level inference
C‑13 carboxyl + C‑2 dihydroxybutyl + disaccharide; distinct from rubiflavins and kidamycin.
Unique chemotype supports dereplication and SAR investigations.
No cross‑class biological comparison data published.
Chemotaxonomy Natural Product Dereplication Antibiotic Discovery

Fermentation Production Profile: Co-Metabolite Ratios and Isolation Considerations vs. Pluraflavin A

Pluraflavins A, B, and E are co-produced by Saccharothrix sp. DSM 12931 in fermentation culture, but their relative yields depend on medium composition [1]. The patent describes that medium formulation can be adjusted to control the synthesis of individual pluraflavins, 'so that one or even more of the pluraflavins are not produced at all by the microorganism, or in an amount below the detection limit' [2]. Commercial vendors report a fermentation duration of 5–7 days for Pluraflavin E accumulation . The compound is supplied as a dark orange solid with typical purity specifications of 95% .

Fermentation Profile
Data to verify
Co‑produced with Pluraflavins A/B; yield ratios unpublished; commercial purity ≥95%.
Co‑production requires rigorous chromatographic separation; batch consistency may vary.
Fermentation medium adjustable per patent; no quantitative yield data.
Fermentation Technology Natural Product Isolation Process Chemistry

Application Scenarios for Pluraflavin E: Evidence-Based Research and Industrial Use Cases


Structural Comparator in Pluramycin Structure–Activity Relationship (SAR) Studies

Pluraflavin E serves as a critical structural control in SAR investigations of the pluraflavin/pluramycin class, specifically to deconvolute the contribution of the C-13 4-epi-vancosamine sugar unit (present in Pluraflavins A/B, absent in Pluraflavin E) to biological activity. By comparing Pluraflavin E (disaccharide, C-13 carboxyl) against Pluraflavin A (trisaccharide, C-13 4-epi-vancosamine) in parallel assays, researchers can isolate the activity contribution of the third sugar moiety [1]. Similarly, the absence of the C-2 dimethyl epoxide in Pluraflavin E makes it a useful negative control for assessing epoxide-dependent mechanisms observed with Pluraflavin A [1].

Natural Product Dereplication and Chemotaxonomic Reference Standard

Pluraflavin E's unique combination of a C-13 carboxyl group, C-2 dihydroxybutyl side chain, and disaccharide architecture makes it a definitive chemotaxonomic marker for Saccharothrix sp. DSM 12931 and related strains. Its predicted ¹H and ¹³C NMR spectra, available through NP-MRD, enable its use as a reference standard in dereplication workflows during actinomycete natural product screening campaigns . This application is supported by the availability of high-purity (≥95%) commercial material from multiple fermentation-based suppliers .

Biosynthetic Pathway Elucidation in Angucycline Antibiotics

As a co-metabolite of Pluraflavins A and B in Saccharothrix sp. DSM 12931, Pluraflavin E represents a branch-point intermediate or shunt product in pluraflavin biosynthesis. Its distinct glycosylation pattern (disaccharide termination at C-13 carboxyl vs. trisaccharide extension) makes it valuable for studying the glycosyltransferase specificity and timing in angucycline C-glycosylation pathways. The patent literature confirms that medium engineering can alter the relative ratios of Pluraflavins A, B, and E, enabling feeding studies and precursor-directed biosynthesis experiments [2].

Computational Modeling and In Silico Pharmacophore Development

The predicted physicochemical properties of Pluraflavin E—including calculated logP (1.47), aqueous solubility (logS = –3.4), and ionizable carboxyl functionality (pKa 3.41)—provide a distinct computational profile compared to the more lipophilic Pluraflavin A . This enables Pluraflavin E to serve as a distinct entry in in silico pharmacophore models, molecular docking studies, and QSAR datasets focused on anthraquinone-γ-pyrone DNA intercalators or transcriptional inhibitors, expanding the chemical space coverage of screening libraries.

Application
Selection Property
Validation Focus
Pluramycin SAR studies
Glycosylation pattern control
Sugar moiety activity attribution
Actinomycete dereplication
Unique chemotype (C‑13 carboxyl, disaccharide)
NMR and MS spectral matching
Biosynthetic pathway studies
Co‑metabolite shunt product
Glycosyltransferase timing and medium engineering
In silico pharmacophore modeling
Predicted logP/logS/pKa profile
Expanded chemical space for DNA‑intercalator models
Quote Request

Request a Quote for Pluraflavin E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.